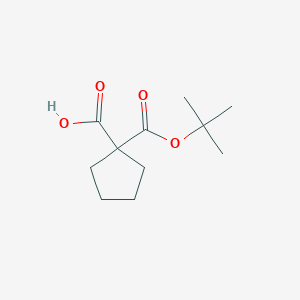

1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid” is a chemical compound with the molecular formula C11H19NO4 . It is also known by the synonyms “1-(Boc-amino)cyclopentanecarboxylic Acid” and "N-Boc-cycloleucine" .

Molecular Structure Analysis

The molecular weight of “this compound” is 229.28 . The exact structure would require more specific information or a detailed spectroscopic analysis.Physical And Chemical Properties Analysis

“this compound” appears as a white to almost white powder or crystalline substance . It has a melting point range of 131.0 to 135.0 °C . It is soluble in methanol .Scientific Research Applications

Synthetic Chemistry Applications

1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid serves as a versatile intermediate in the synthesis of complex organic molecules. For instance, it has been used as a reagent in the tert-butoxycarbonylation of acidic proton-containing substrates, demonstrating high chemoselectivity and yield under mild conditions (Saito, Ouchi, & Takahata, 2006). This reagent facilitates the protection of amines, alcohols, and carboxylic acids, a crucial step in multi-step organic syntheses.

Materials Science and Polymer Research

In materials science, derivatives of this compound contribute to the development of degradable polycarbonates . These materials are synthesized from biomasses like dihydroxybutyric acid, through copolymerization with carbon dioxide, showing potential for biocompatible applications and drug delivery systems due to their degradable nature (Tsai, Wang, & Darensbourg, 2016).

Catalysis and Organic Transformations

The compound also finds application in catalytic processes, such as the catalytic deoxydehydration of diols to olefins , showcasing its utility in organic transformations. This process is facilitated by bulky cyclopentadienyl-based trioxorhenium compounds, demonstrating the compound's role in synthesizing olefins from renewable resources with minimal isomerization, thereby contributing to greener chemical processes (Raju, Jastrzebski, Lutz, & Klein Gebbink, 2013).

Safety and Hazards

properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-10(2,3)15-9(14)11(8(12)13)6-4-5-7-11/h4-7H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBLAQSOEXCAPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B2725153.png)

![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2725155.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2725156.png)

![2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2725163.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-bromophenyl)-1H-pyrrol-3(2H)-one](/img/structure/B2725169.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2725174.png)

![3-(4-fluorophenyl)-5-(3-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2725175.png)